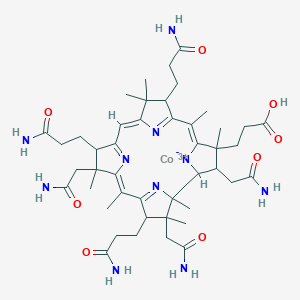![molecular formula C18H18FN3O2S B227450 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)
5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione, also known as TZFT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Applications De Recherche Scientifique
5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been in the field of cancer, where this compound has been shown to possess anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-diabetic properties, making it a potential therapeutic agent for these diseases as well.
Mécanisme D'action
The mechanism of action of 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in cells and animals. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and migration of cancer cells. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as arthritis and colitis. Finally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione for lab experiments is its wide range of biological activities, which makes it a useful tool for studying various diseases and cellular pathways. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several possible future directions for research on 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione. One area of research could be to further investigate the mechanism of action of this compound, in order to better understand how it exerts its biological effects. Additionally, this compound could be further studied as a potential therapeutic agent for various diseases, such as cancer, inflammation, and diabetes. Finally, future research could focus on developing new derivatives of this compound with improved solubility and bioactivity, in order to enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione is a multi-step process that involves the reaction of 4-fluoroaniline with 2-(4-toluidino)ethanol to form the intermediate compound, which is then reacted with thioacetic acid to produce the final product. The purity and yield of the final product can be improved by using different reaction conditions, such as changing the reaction temperature or using different solvents.
Propriétés
Formule moléculaire |
C18H18FN3O2S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
5-(4-fluoroanilino)-3-[2-(4-methylanilino)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18FN3O2S/c1-12-2-6-14(7-3-12)20-10-11-22-17(23)16(25-18(22)24)21-15-8-4-13(19)5-9-15/h2-9,16,20-21H,10-11H2,1H3 |
Clé InChI |
DKOUSEHZLCRJDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCCN2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |
SMILES canonique |
CC1=CC=C(C=C1)NCCN2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227368.png)

![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)

![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227425.png)
![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)
![2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B227435.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)